molecular formula C6H15O2P B8796153 isobutyl P,P-dimethyl-phosphinate CAS No. 61820-17-5

isobutyl P,P-dimethyl-phosphinate

Cat. No.: B8796153
CAS No.: 61820-17-5
M. Wt: 150.16 g/mol
InChI Key: XAZJFCQCYNQNBH-UHFFFAOYSA-N
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Description

Isobutyl P,P-dimethyl-phosphinate is an organophosphorus compound characterized by a phosphorus atom bonded to two methyl groups and an isobutyl ester moiety. Diisobutyl phosphite, a phosphite ester, shares the isobutyl substituent and serves as a foundational analog for understanding physicochemical and biological properties. Key synthesis routes for such compounds involve reactions between alcohols (e.g., 2-methyl-1-propanol) and phosphorus precursors like diethyl phosphite .

Properties

CAS No.

61820-17-5

Molecular Formula

C6H15O2P

Molecular Weight

150.16 g/mol

IUPAC Name

1-dimethylphosphoryloxy-2-methylpropane

InChI

InChI=1S/C6H15O2P/c1-6(2)5-8-9(3,4)7/h6H,5H2,1-4H3

InChI Key

XAZJFCQCYNQNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Isobutyl P,P-Dimethyl-Phosphinate vs. Diisobutyl Phosphite: this compound features a phosphinate core (P=O with two methyl groups and one isobutyl ester). Diisobutyl phosphite (CAS 1189-24-8) is a phosphite ester (P–O–isobutyl groups) without methyl substituents on phosphorus .
  • Methyl Isobutyl Ketone (MIBK, CAS 108-10-1) :

    • A ketone structurally distinct from phosphorus esters but sharing the isobutyl group. MIBK is widely used as a solvent, highlighting differences in application compared to phosphorus-based inhibitors .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Water Solubility Vapor Pressure (mmHg) Key Applications
Diisobutyl Phosphite ~180 (estimated) Low (hydrophobic) Moderate Chemical intermediate
Acetone 58.00 1.0 × 10⁶ mg/L 270 Solvent, precursor
MIBK 100.16 ~19,000 mg/L ~15.7 Industrial solvent

Key Research Findings

  • Structural Determinants: The isobutyl group enhances bioactivity in both phosphorus and non-phosphorus compounds (e.g., boronic acid derivatives) .
  • Hydrophobicity vs. Solubility : Isobutyl-substituted phosphorus esters (e.g., diisobutyl phosphite) are less water-soluble than acetone but more bioactive due to membrane permeability .
  • Synthetic Flexibility : Phosphorus esters allow modular substitution (e.g., methyl, benzene rings), enabling tailored physicochemical properties .

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of sodium hypophosphite (NaH<sub>2</sub>PO<sub>2</sub>) with isobutylene under radical-initiated conditions represents a direct route to phosphinate salts, which can subsequently be esterified. This method, adapted from US Patent 4,590,014, involves the following steps:

  • Radical Initiation : A peroxyester (e.g., tert-butyl peroxybenzoate) generates free radicals at 80–120°C, facilitating the addition of isobutylene to NaH<sub>2</sub>PO<sub>2</sub>.

  • Simultaneous Addition : Isobutylene and the initiator are introduced dropwise into a hypophosphite solution to maintain stoichiometric control.

  • Reaction Quenching : After 2–5 hours, the mixture is cooled, and the phosphinate salt is isolated via solvent evaporation.

Yield and Scalability

Yields of 80–100% are achievable with reaction times under 6 hours, a significant improvement over traditional 40–50 hour protocols. The process avoids byproduct formation through precise temperature modulation (Table 1).

Table 1: Alkylation of Sodium Hypophosphite with Isobutylene

ParameterValue/DescriptionSource
Temperature80–120°C
Reaction Time2–5 hours
Yield80–100%
CatalystPeroxyester (e.g., tert-butyl peroxybenzoate)

Transesterification of Dimethyl Methylphosphonate

Catalytic Systems

Dimethyl methylphosphonate (DMMP), synthesized via trimethyl phosphite rearrangement, serves as a precursor for transesterification with isobutyl alcohol. Acid catalysts such as p-toluenesulfonic acid (p-TSA) or dodecylbenzenesulfonic acid (DBSA) facilitate the exchange of methoxy groups for isobutoxy groups:

DMMP+Isobutyl alcoholp-TSAIsobutyl P,P-dimethyl-phosphinate+Methanol\text{DMMP} + \text{Isobutyl alcohol} \xrightarrow{\text{p-TSA}} \text{Isobutyl P,P-dimethyl-phosphinate} + \text{Methanol}

Process Optimization

  • Catalyst Loading : 1–10 mol% of p-TSA relative to DMMP ensures complete conversion without side reactions.

  • Distillation : Vacuum distillation (0.02–0.03 MPa) purifies the product to >99% GC purity while enabling methanol recovery (95–97% efficiency).

Table 2: Transesterification of DMMP with Isobutyl Alcohol

ParameterValue/DescriptionSource
Catalystp-Toluenesulfonic acid (1–10 mol%)
Temperature95–120°C
Pressure0.02–0.03 MPa (vacuum)
Purity>99% (GC)

Direct Esterification of Methylphosphinic Acid

Challenges and Solutions

Methylphosphinic acid (CH<sub>3</sub>PH(O)OH) esterification with isobutyl alcohol is theoretically straightforward but hampered by the acid’s sensitivity to oxidation. Patent CN109912647A proposes using excess methanol as both reactant and solvent to stabilize intermediates, though adapting this for isobutanol requires:

  • Inert Atmosphere : Nitrogen or argon to prevent oxidation.

  • Reactive Distillation : Continuous removal of water to drive equilibrium toward ester formation.

Catalytic Considerations and Industrial Adaptations

Catalyst Recycling

Residual catalysts (e.g., p-TSA) in transesterification raffinate can be reused for 5 cycles without activity loss, reducing waste and cost. This aligns with green chemistry principles, as highlighted in CN102964382A.

Bronsted vs. Lewis Acids

  • Bronsted Acids (p-TSA, DBSA) : Effective for esterification but require neutralization post-reaction.

  • Lewis Acids (Ti(OiPr)<sub>4</sub>) : Less common but avoid acidic byproducts, enabling one-pot synthesis.

Purification and Analytical Validation

Vacuum Distillation

Multi-stage distillation under reduced pressure (0.02–0.05 MPa) separates this compound from unreacted alcohols and catalysts. GC-MS and <sup>31</sup>P NMR verify purity and structural integrity.

Byproduct Management

Methanol-water azeotropes from transesterification are rectified to >99% purity for reuse, minimizing raw material consumption .

Q & A

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Answer :
  • Detailed SOPs : Document catalyst purity, solvent drying methods, and reaction quenching protocols.
  • Inter-lab validation : Collaborate via round-robin testing to harmonize analytical benchmarks (e.g., NMR chemical shifts) .

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